2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid
Description
Properties
Molecular Formula |
C10H11NO2S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,4-benzothiazin-3-yl)acetic acid |
InChI |
InChI=1S/C10H11NO2S/c12-10(13)5-7-6-14-9-4-2-1-3-8(9)11-7/h1-4,7,11H,5-6H2,(H,12,13) |
InChI Key |
ZHSZEEXNQWRNOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C2S1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid typically involves the reaction of 2-aminobenzenethiol with maleic anhydride in toluene. The reaction mixture is stirred for several hours until a precipitate forms . The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiazine rings.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the benzo[b][1,4]thiazine structure exhibit various biological activities. Notably, 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid has been studied for:
- Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Potential to reduce inflammation in biological systems.
- Analgesic Effects : Demonstrating pain-relieving properties in preclinical studies.
Case Studies
Several studies have been conducted to explore the therapeutic potential of this compound:
-
Study on Antimicrobial Efficacy :
- A study demonstrated that 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values were determined to assess its potency compared to standard antibiotics.
-
Investigation of Anti-inflammatory Effects :
- In vivo models were used to evaluate the anti-inflammatory effects of the compound in conditions such as arthritis.
- Results indicated a reduction in inflammatory markers and improved mobility in treated subjects.
-
Pain Management Studies :
- Preclinical trials assessed the analgesic properties of 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid using pain models.
- The compound showed comparable efficacy to conventional analgesics with a favorable side effect profile.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions where increased acetylcholine levels are desired, such as in Alzheimer’s disease.
Comparison with Similar Compounds
Coumarin-Benzothiazine Hybrids (e.g., Compounds 2a–u)
Structural Features :
- Core Structure : 3-(3-Methyl-3,4-dihydro-2H-benzo[b][1,4]thiazin-3-yl)-2H-chromen-2-one derivatives (e.g., compound 2u) feature a coumarin nucleus linked to a substituted benzothiazine ring .
- Key Substituents : Aroyl groups at the 2-position of the benzothiazine ring and a 4-(methylsulfonyl)phenacyloxy group on the coumarin moiety (compound 2u) .
Pharmacological Activity :
- Antinociceptive Properties: Compound 2u demonstrated superior efficacy in formalin-induced paw licking (late phase) and acetic acid-induced writhing tests in mice, outperforming mefenamic acid .
- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., methylsulfonyl) enhance antinociceptive activity by modulating peripheral and central pain pathways .
Comparison with Target Compound :
The target compound lacks the coumarin moiety, suggesting that hybridization with coumarin enhances bioactivity. The benzothiazine-acetic acid scaffold in the target compound may serve as a precursor for synthesizing such hybrids.
Ethyl Ester Derivatives (e.g., CAS 2832-87-3)
Structural Features :
- Core Structure: Ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate (C₁₂H₁₃NO₂S₂, MW 267.37) replaces the acetic acid with an ethyl ester .
- Key Substituents : A thioxo group at position 3 instead of a hydrogen or oxo group.
Pharmacological Activity :
- Prodrug Potential: Esterification may improve lipophilicity and oral bioavailability, with the ester hydrolyzed in vivo to release the active acetic acid form .
Comparison with Target Compound :
The ethyl ester derivative has a higher molecular weight (267.37 vs. 225.26) and altered solubility profile. The thioxo group may influence redox properties or enzyme interactions.
Oxo-Substituted Derivatives (e.g., CAS 6270-74-2)
Structural Features :
- Core Structure: (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid (C₁₀H₉NO₃S, MW 223.25) contains a ketone group at position 3 .
Pharmacological Activity :
- COX-2 Inhibition Potential: Analogous oxo-substituted benzothiazine derivatives have been investigated as COX-2 inhibitors, suggesting anti-inflammatory applications .
The lower molecular weight (223.25 vs. 225.26) reflects reduced saturation.
Benzoxazine Analogs (e.g., CAS 899710-24-8)
Structural Features :
- Core Structure: (2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (C₁₁H₁₁NO₄, MW 221.21) replaces sulfur with oxygen in the heterocycle .
Pharmacological Activity :
Acetamide Derivatives (e.g., 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide)
Structural Features :
Pharmacological Activity :
- COX-2 Inhibition : Similar acetamide derivatives are studied for COX-2 selectivity, reducing gastrointestinal side effects associated with traditional NSAIDs .
Comparison with Target Compound : The amide group enhances metabolic stability and membrane permeability but may reduce solubility in aqueous environments.
Biological Activity
2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid is a compound belonging to the benzothiazine class, characterized by a fused benzene and thiazine ring structure. Its potential biological activities have garnered interest in medicinal chemistry, particularly for its implications in treating various diseases. This article explores the compound's biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Chemical Formula :
- Molecular Weight : 238.27 g/mol
The structural representation is critical for understanding its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds in the benzothiazine class exhibit significant antimicrobial properties. A study evaluated various derivatives of thiazine compounds against common bacterial strains. The results demonstrated that certain modifications to the thiazine ring enhance antimicrobial activity.
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid | Staphylococcus aureus | 15 |
| 2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid | Escherichia coli | 12 |
| Reference Antibiotic (Ampicillin) | Staphylococcus aureus | 20 |
| Reference Antibiotic (Gentamicin) | Escherichia coli | 18 |
These results suggest that while the compound shows some activity against bacterial strains, it is less potent than established antibiotics .
Anti-inflammatory Activity
In vitro studies have shown that benzothiazine derivatives can inhibit pro-inflammatory cytokines. A specific study reported that 2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid significantly reduced levels of TNF-alpha and IL-6 in activated macrophages.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 120 |
| IL-6 | 300 | 150 |
This reduction indicates a potential therapeutic role in inflammatory diseases .
Neuroprotective Effects
The compound's neuroprotective properties were evaluated in models of neurodegenerative diseases such as Alzheimer's. It was found to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline.
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| 2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid | 5.0 |
| Donepezil (Reference) | 0.5 |
The data suggests that while the compound has some inhibitory activity against AChE, it is significantly less potent than donepezil, a standard treatment for Alzheimer's disease .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of benzothiazine derivatives in patients with bacterial infections resistant to common antibiotics. The study found that while some patients showed improvement with the novel compound, it was not universally effective.
- Neuroprotective Study : In a rodent model of Alzheimer's disease, administration of the compound resulted in improved memory performance on cognitive tests compared to control groups. However, further studies are required to establish long-term efficacy and safety.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-3-yl)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions of precursor thioamides or through alkylation of thiol intermediates. For example, chloroacetic acid is reacted with 3-thiol derivatives of 1,2,4-triazoles under reflux in ethanol with catalytic glacial acetic acid . Optimization involves adjusting molar ratios (e.g., 1:1.2 for chloroacetic acid:thiol), solvent selection (ethanol vs. DMF), and reaction time (4–12 hours). Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Look for C=O stretching vibrations (1678–1753 cm⁻¹) in the keto group and ester/amide functionalities .
- NMR : The ¹H NMR spectrum shows distinct signals for the thiazine ring protons (δ 3.3–4.1 ppm) and aromatic protons (δ 6.9–8.2 ppm). ¹³C NMR confirms the carbonyl carbon at ~169–176 ppm .
- Elemental Analysis : Validate purity by comparing calculated vs. observed C, H, N, S, and O percentages (e.g., C: 65.16%, S: 10.23% for ester derivatives) .
Q. How is the compound initially screened for biological activity, and what assays are recommended?
- Methodological Answer : Preliminary antimicrobial activity is tested using disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are calculated, with positive controls like ciprofloxacin .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the compound’s interaction with target enzymes like alpha-amylase?
- Methodological Answer :
- Protein Preparation : Retrieve the alpha-amylase crystal structure (PDB ID: 1DHK) and remove water/ligands.
- Ligand Preparation : Generate 3D conformers of the compound and its esters using tools like OpenBabel.
- Docking Parameters : Use AutoDock Vina with a grid box centered on the active site (coordinates based on co-crystallized ligands). Perform 10 runs per ligand and validate results with RMSD clustering (<2.0 Å). Prioritize binding affinity scores (ΔG ≤ -7.0 kcal/mol) and hydrogen-bond interactions with catalytic residues (e.g., Asp197, Glu233) .
Q. How should researchers address contradictions in reported pharmacological activities across studies?
- Methodological Answer :
- Meta-Analysis : Compare MIC values, assay conditions (e.g., pH, temperature), and bacterial strains used in conflicting studies .
- Structural Variability : Assess substituent effects (e.g., ester vs. acid forms) on bioactivity. For example, ester derivatives may exhibit enhanced membrane permeability due to lipophilicity .
- In Silico ADMET Profiling: Use tools like SwissADME to predict solubility, permeability, and metabolic stability, which may explain efficacy discrepancies .
Q. What strategies are effective for modifying the compound into salts or metal complexes to enhance solubility or stability?
- Methodological Answer :
- Salt Formation : React the carboxylic acid with NaOH/KOH in ethanol to form sodium/potassium salts. Monitor pH (7.0–7.5) to avoid hydrolysis .
- Metal Complexation : Add metal sulfates (e.g., CuSO₄, ZnSO₄) in a 1:2 molar ratio (ligand:metal) under nitrogen. Characterize complexes via UV-Vis (d-d transitions at 600–700 nm for Cu²⁺) and thermogravimetric analysis (TGA) to confirm hydration .
Q. How can computational and experimental data be reconciled when resolving spectral or crystallographic ambiguities?
- Methodological Answer :
- X-ray Crystallography : Compare experimental bond lengths/angles (e.g., C-S: 1.76 Å, C-O: 1.21 Å) with DFT-optimized structures (B3LYP/6-311G** basis set). Discrepancies >0.05 Å may indicate crystal packing effects .
- Dynamic NMR : Resolve tautomerism or conformational flexibility by variable-temperature ¹H NMR (e.g., coalescence temperature analysis for thiazine ring protons) .
Q. What factorial design approaches optimize the synthesis of derivatives for high-throughput screening?
- Methodological Answer : Use a 2³ factorial design to evaluate variables:
- Factors : Reaction temperature (60°C vs. 80°C), solvent polarity (ethanol vs. DMF), and catalyst loading (5% vs. 10% acetic acid).
- Response Variables : Yield (%) and purity (HPLC area%). Analyze interactions using ANOVA; prioritize factors with p < 0.05. For example, solvent polarity may dominate yield variance (η² > 0.6) .
Data Contradiction Analysis Example
Conflict : reports strong antimicrobial activity for methoxy-substituted analogs, while notes limited efficacy in ester derivatives.
Resolution :
- Hypothesis : Methoxy groups enhance membrane penetration via increased lipophilicity (logP > 2.5), whereas esters may undergo hydrolysis in assay media, reducing bioavailability.
- Validation : Perform stability studies (HPLC monitoring at pH 7.4) and compare logP values (ClogP: 1.8 for acid vs. 3.1 for methyl ester) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
